molecular formula C14H20ClN3 B1354419 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride CAS No. 317806-86-3

3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1354419
CAS No.: 317806-86-3
M. Wt: 265.78 g/mol
InChI Key: OKHVHZRMWCZFFO-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Introduction of the p-tolyl group: The p-tolyl group can be introduced through electrophilic aromatic substitution reactions, using p-tolyl halides and a suitable catalyst like palladium or copper.

    Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, palladium or copper catalysts, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxides, while reduction may produce amines or alcohols

Scientific Research Applications

3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activity and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride
  • 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine hydrochloride
  • 3-(tert-Butyl)-1-(o-tolyl)-1H-pyrazol-5-amine hydrochloride

Uniqueness

3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride is unique due to the specific positioning of the tert-butyl and p-tolyl groups, which confer distinct chemical and biological properties. These structural features influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

5-tert-butyl-2-(4-methylphenyl)pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c1-10-5-7-11(8-6-10)17-13(15)9-12(16-17)14(2,3)4;/h5-9H,15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHVHZRMWCZFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475358
Record name 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317806-86-3
Record name 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-aminehydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of pivaloylacetonitrile (750 g, 6.0 mol) and p-tolylhydrazine hydrochloride (660 g, 4.2 mol) in methanol (2.8 L) was refluxed for 3 h. Heptane was added, and methanol was removed by distillation. The product was crystallized from the solution, collected by filtration and dried in vacuum oven to constant weight. Yield: 1.05 kg, 94%. 1H NMR □CDCl3) 7.50 (d, 2H), 7.30 (d, 2H), 5.60 (s, 1H), 2.45 (s, 3H), 1.40 (s, 9H). MS (CI) m/z 229 (M++H).
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step One
Quantity
2.8 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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